molecular formula C11H19NO4 B13140501 2-(Tert-butoxycarbonyl)piperidine-2-carboxylicacid

2-(Tert-butoxycarbonyl)piperidine-2-carboxylicacid

Cat. No.: B13140501
M. Wt: 229.27 g/mol
InChI Key: JCDGVULMCWIGMK-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C11H19NO4. It is commonly used as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid typically involves the protection of piperidine-2-carboxylic acid with tert-butoxycarbonyl (Boc) group. One common method involves the reaction of piperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of 2-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The primary function of 2-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid is to protect the amino group of piperidine-2-carboxylic acid during chemical reactions. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, allowing for selective deprotection. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis, enabling the sequential construction of complex molecules .

Comparison with Similar Compounds

2-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid is similar to other Boc-protected amino acids, such as:

  • N-Boc-glycine
  • N-Boc-alanine
  • N-Boc-phenylalanine

Uniqueness

The uniqueness of 2-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid lies in its specific structure, which includes a piperidine ring. This structure imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it particularly useful in the synthesis of cyclic peptides and other complex molecules .

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)11(8(13)14)6-4-5-7-12-11/h12H,4-7H2,1-3H3,(H,13,14)

InChI Key

JCDGVULMCWIGMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCCN1)C(=O)O

Origin of Product

United States

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